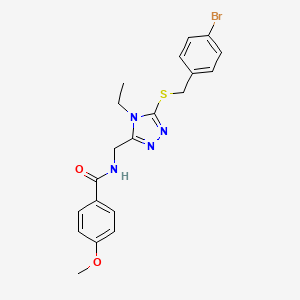

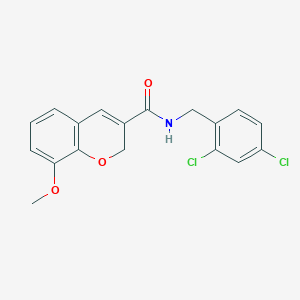

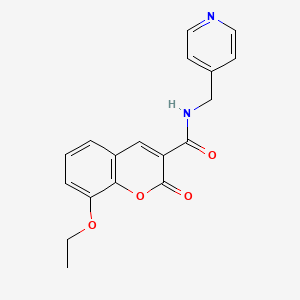

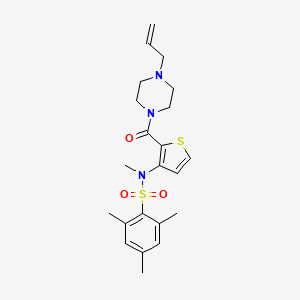

N-(2,4-dichlorobenzyl)-8-methoxy-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-dichlorobenzyl)-8-methoxy-2H-chromene-3-carboxamide, also known as DBMC, is a synthetic compound that belongs to the class of chromene derivatives. It has been widely studied for its potential applications in the field of pharmacology due to its unique chemical structure and biological properties.

Applications De Recherche Scientifique

Antimicrobial and Antioxidant Properties

N-(2,4-dichlorobenzyl)-8-methoxy-2H-chromene-3-carboxamide derivatives exhibit promising antimicrobial and antioxidant activities. Synthesized through solvent-free conditions using a multicomponent reaction, these compounds demonstrate significant antibacterial activities against both Gram-positive and Gram-negative organisms, surpassing some standard treatments in efficacy. Additionally, they possess strong in vitro antioxidant activities, highlighting their potential as therapeutic agents in managing oxidative stress-related conditions (Chitreddy & Shanmugam, 2017).

Neuroprotective Effects

Research on chromenone derivatives linked to 1,2,3-triazole rings, closely related to this compound, shows that these compounds have neuroprotective effects. Specifically, one derivative demonstrated significant anti-acetylcholinesterase activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer's, by preventing neuronal death induced by oxidative stress without inhibiting beta-secretase activity (Saeedi et al., 2017).

Development of Supramolecular Structures

This compound and its analogs contribute to the development of new supramolecular structures. These compounds have been used to form π-stacked rods encased in triply helical hydrogen-bonded amide strands, suggesting a novel mode of organization for materials with potential applications in nanotechnology and materials science (Lightfoot et al., 1999).

Synthesis of Novel Compounds

The molecule serves as a precursor in the synthesis of various novel compounds with potential biological activities. For instance, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, synthesized from reactions involving similar compounds, displayed antibacterial effects. This highlights the compound's versatility in contributing to the development of new therapeutic agents (Pouramiri et al., 2017).

Mécanisme D'action

Target of Action

The primary target of N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide is the GABAergic biotargets . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

The compound interacts with its targets by binding to the GABA receptor and GABA enzyme active sites . The binding energy of the compound was found to be inferior to the reference drugs: gaba receptor positive allosteric modulators – benzamidine and diazepam, and gaba inhibitor – vigabatrin .

Biochemical Pathways

It is known that the compound has an affinity for gabaergic biotargets , suggesting that it may influence the GABAergic system, which plays a crucial role in neuronal excitability, sleep, and memory.

Pharmacokinetics

The compound’s interaction with gabaergic biotargets suggests that it is likely absorbed and distributed in the body in a manner that allows it to reach these targets .

Result of Action

It is suggested that the compound may have anticonvulsant activity . Only 2 compounds have shown a tendency to their activity manifestation according to the criterion of integral protective indicator – reduction of mortality by 17% compared to control, as well as prolonging the time death of the animals .

Analyse Biochimique

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO3/c1-23-16-4-2-3-11-7-13(10-24-17(11)16)18(22)21-9-12-5-6-14(19)8-15(12)20/h2-8H,9-10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUYIAPTWUOXCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(=C2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B2752726.png)

![(3,4-Dimethylphenyl)[1-methyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-y l]amine](/img/structure/B2752727.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2752728.png)

![8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752732.png)

![Ethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2752734.png)

![5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2752737.png)

![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/no-structure.png)